2-Tert-butylbenzene-1-sulfonamide

Beschreibung

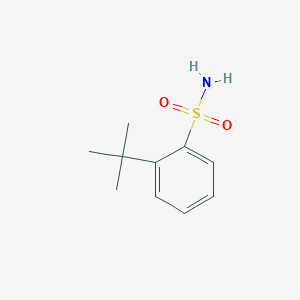

2-Tert-butylbenzene-1-sulfonamide is a substituted benzene sulfonamide characterized by a tert-butyl group at the ortho position (C2) relative to the sulfonamide (-SO$2$NH$2$) group at the para position (C1) on the aromatic ring. The tert-butyl substituent (-C(CH$3$)$3$) introduces significant steric bulk and hydrophobicity, which distinguishes this compound from simpler analogs like 2-methylbenzene-1-sulfonamide. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis, where substituent effects critically influence bioavailability and reactivity .

Eigenschaften

IUPAC Name |

2-tert-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMRJVRIRSIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride, which is then reacted with ammonia or an amine to produce the sulfonamide .

Industrial Production Methods

Industrial production of 2-tert-butylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

While the primary search results do not directly address the applications of "2-Tert-butylbenzene-1-sulfonamide," they do provide information on related compounds and reactions that can help infer potential applications. This compound is a sulfonamide compound with a tert-butyl group attached to the benzene ring . Sulfonamides are known for their biological activity and are widely used in medicine and pesticide research .

Synthesis and Chemical Properties

The synthesis method for N-tert-butyl benzene sulfonamide involves placing benzene sulfonamide, a catalyst, and a solvent in a reactor, then stirring and heating the mixture to reflux. The reaction endpoint is reached when the benzene sulfonamide disappears. The product is then obtained through cooling, filtering, and desolventization .

Applications of Related Sulfonamides

- Anticancer Agents: Sulfonamide-based glycosides have been designed and synthesized for anticancer efficacy. These compounds, which incorporate benzenesulfonamide, 1,2,3-triazole, and glycoside cores, have been evaluated against lung, liver, breast, and colon cancer cell lines. Some derivatives have shown inhibitory potential against VEGFR-2 and carbonic anhydrase isoforms .

- AKT PH Domain Inhibitors: Sulfonamides have been developed as inhibitors of the AKT PH domain. A structure-activity relationship study of a family of AKT PH domain inhibitors has been performed .

- Tert-Butyl Phenolic Antioxidants: Tert-butyl phenolic antioxidants are used as stabilizers and protectants in consumer products such as adhesives, lubricants, plastics, cosmetics, and food coatings .

- Synthesis of N-Heterocycles: Tert-butanesulfinamide is used in the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology provides access to piperidines, pyrrolidines, azetidines, and their fused derivatives, which are structural motifs in natural products and therapeutic compounds .

Potential Applications of this compound

Given the applications of related sulfonamides, this compound may have potential uses in:

- Pharmaceutical Research: As a building block for synthesizing novel therapeutic agents, particularly in cancer research .

- Agrochemicals: As a component in pesticides or herbicides .

- Material Science: As a stabilizer or antioxidant in polymers and coatings .

- Chemical Synthesis: As an intermediate in the synthesis of complex organic molecules, such as N-heterocycles .

Table of Potential Applications

Case Studies

As the search results do not provide specific case studies for this compound, it is difficult to provide detailed examples. However, the following case studies involving related compounds may offer insight:

- Sulfonamide-based glycosides in cancer therapy: These compounds have been synthesized and evaluated for their anticancer activity against lung, liver, breast, and colon cancer cell lines .

- Tert-butanesulfinamide in N-heterocycle synthesis: Tert-butanesulfinamide has been used as a chiral auxiliary in the synthesis of piperidines, pyrrolidines, and azetidines, which are structural motifs in many natural products and therapeutic compounds .

Wirkmechanismus

The mechanism of action of 2-tert-butylbenzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the tert-butyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes .

Vergleich Mit ähnlichen Verbindungen

2-Methylbenzene-1-sulfonamide ()

- Substituent : Methyl (-CH$_3$) at C2.

- Key Properties :

- Smaller substituent size reduces steric hindrance compared to tert-butyl.

- Electron-donating methyl group decreases the acidity of the sulfonamide NH group (pKa ~10.1 estimated for similar methyl-substituted sulfonamides).

- Lower molecular weight (171.21 g/mol) and hydrophobicity (predicted logP ~1.2) compared to tert-butyl analogs .

2-Amino-N-tert-butylbenzene-1-sulfonamide ()

- Substituents: Amino (-NH$_2$) at C2 and tert-butyl on the sulfonamide nitrogen.

- Tert-butyl on the sulfonamide nitrogen increases steric bulk, reducing NH acidity (pKa ~8.5 estimated) compared to unsubstituted sulfonamides. Molecular weight: 228.30 g/mol (C${10}$H${16}$N$2$O$2$S) .

2-Tert-butylbenzene-1-sulfonamide (Target Compound)

- Substituent : Tert-butyl (-C(CH$3$)$3$) at C2.

- Key Properties :

- High hydrophobicity (predicted logP ~3.5) due to the bulky tert-butyl group.

- Molecular weight: 227.32 g/mol (C${10}$H${15}$N$2$O$2$S).

- Steric hindrance may reduce reactivity in electrophilic substitution reactions compared to methyl-substituted analogs.

Physicochemical and Functional Comparisons

Biologische Aktivität

2-Tert-butylbenzene-1-sulfonamide (2-TBBS) is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-TBBS is characterized by its molecular formula , featuring a tert-butyl group attached to a benzene ring that is further substituted with a sulfonamide group. The sulfonamide moiety is crucial for its biological activity, influencing both its pharmacokinetics and interactions with biological systems.

Biological Activities

Antibacterial Properties

Sulfonamides, including 2-TBBS, are known for their antibacterial properties, particularly against Gram-positive bacteria. Research indicates that the sulfonamide functional group plays a critical role in inhibiting bacterial growth by interfering with folic acid synthesis.

Anticancer Potential

Recent studies have explored the anticancer efficacy of sulfonamide derivatives. For instance, compounds based on benzenesulfonamide have shown inhibitory effects on cancer cell lines such as A-549 (lung), HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) through mechanisms involving apoptosis and cell cycle regulation . 2-TBBS may exhibit similar activities due to its structural characteristics.

Enzyme Inhibition

Research has indicated that 2-TBBS can bind to specific proteins, influencing enzyme activity. This interaction is primarily facilitated by the sulfonamide group, which enhances binding affinity and specificity. Inhibitory activity against carbonic anhydrase isoforms has been noted, suggesting a potential role in targeting tumor-associated enzymes .

The mechanism of action of 2-TBBS remains under investigation. However, it is hypothesized that its antibacterial activity stems from competitive inhibition of enzymes involved in folate metabolism in bacteria. In cancer research, the compound's ability to induce apoptosis in cancer cells may involve modulation of p53 pathways and other apoptotic proteins .

Comparative Analysis with Related Compounds

To understand the unique features of 2-TBBS, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-tert-butylbenzene sulfonamide | Contains a tert-butyl group and sulfonamide | Strong antibacterial properties |

| 4-Toluenesulfonamide | Methyl group on the aromatic ring | Used extensively in drug formulations |

| Benzene sulfonamide | Basic structure without bulky groups | Fundamental structure for many derivatives |

| N-(4-fluorophenyl)benzenesulfonamide | Contains a fluorine substituent | Enhanced activity against specific bacterial strains |

The steric bulk from the tert-butyl group in 2-TBBS may enhance its selectivity and bioactivity compared to simpler sulfonamides.

Case Studies

- Antibacterial Efficacy Study : A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, establishing minimum inhibitory concentrations (MICs). While specific data for 2-TBBS was not provided, similar compounds demonstrated MIC values above 100 μM, indicating moderate antibacterial activity .

- Cytotoxicity Assessment : In vitro studies using lung (A-549) and breast (MCF-7) cancer cell lines assessed the cytotoxic effects of sulfonamide derivatives. Compounds exhibiting over 60% cytotoxicity at concentrations of 100 μM were further analyzed for IC50 values. This approach could be applied to evaluate 2-TBBS’s potential in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for 2-Tert-butylbenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonation of tert-butylbenzene followed by amidation. Key reagents include chlorosulfonic acid for sulfonation and ammonia/amines for amidation. Optimization strategies include:

- Varying reaction temperatures (e.g., 0–5°C for sulfonation to minimize side reactions) .

- Using triethylamine as a base to enhance nucleophilic substitution efficiency during amidation .

- Monitoring reaction progress via TLC or HPLC to adjust stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the tert-butyl group (δ ~1.3 ppm for H) and sulfonamide moiety (δ ~7.5–8.0 ppm for aromatic protons) .

- X-ray Crystallography : Resolves bond angles (e.g., S–N–C angles ~112–118°) and confirms stereochemistry .

- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm and 1150 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across solvents (e.g., DMSO vs. CDCl) to account for solvent-induced shifts.

- Controlled Replication : Synthesize derivatives under standardized conditions (e.g., fixed temperature/purity) to isolate variables .

- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and reconcile discrepancies with experimental data .

Q. What strategies improve the aqueous solubility of this compound for biological studies?

- Methodological Answer :

- Salt Formation : Convert to sodium/potassium sulfonamide salts via reaction with NaOH/KOH .

- Co-Solvents : Use DMSO or PEG-water mixtures (e.g., 10% DMSO in PBS) to enhance solubility without denaturing proteins .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via chemical modification .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts to optimize reaction trajectories.

- QSPR Models : Corrogate substituent effects (e.g., tert-butyl bulkiness) with reaction rates .

Q. What experimental designs are recommended for studying the biological activity of this compound?

- Methodological Answer :

- Dose-Response Assays : Test cytotoxicity in cell lines (e.g., HEK293) using MTT assays at concentrations of 1–100 µM .

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., trypsin inhibition) with IC determination.

- Sample Preparation : Lyophilize compounds and reconstitute in sterile PBS (pH 7.4) for in vivo studies .

Data Analysis and Reporting

Q. How should researchers document synthetic yields and purity for reproducibility?

- Methodological Answer :

- Analytical Chromatography : Report HPLC/GC purity (>95%) and retention times.

- Crystallization Logs : Detail solvent systems (e.g., ethyl acetate/hexane ratios) and cooling rates.

- Batch Records : Archive raw NMR/FIR spectra and melting point data (e.g., mp ~180–185°C) .

Q. What statistical approaches are suitable for analyzing bioactivity data of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.